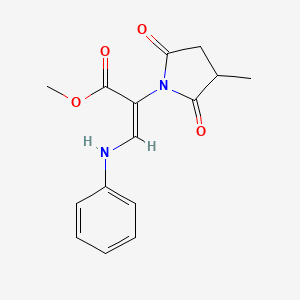
ChEs/MAOs-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ChEs/MAOs-IN-1 involves the reaction of 2,3-dichlorobenzaldehyde with benzo[d][1,3]dioxole-5-carbohydrazide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
ChEs/MAOs-IN-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
ChEs/MAOs-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study dual inhibition mechanisms.
Biology: The compound is utilized in research on enzyme inhibition and neurodegenerative diseases.
Medicine: this compound is investigated for its potential therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
ChEs/MAOs-IN-1 exerts its effects by inhibiting the activity of cholinesterases and monoamine oxidases. The inhibition of acetylcholinesterase and butyrylcholinesterase prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function. Inhibition of monoamine oxidase B increases the levels of monoamine neurotransmitters such as dopamine, which can have antidepressant and neuroprotective effects .
Comparaison Avec Des Composés Similaires
ChEs/MAOs-IN-1 is unique due to its dual inhibitory action on both cholinesterases and monoamine oxidases. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Selegiline: A selective monoamine oxidase B inhibitor used in Parkinson’s disease treatment.
This compound stands out due to its ability to inhibit both enzyme classes, making it a versatile compound for research in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C15H10Cl2N2O3 |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(14(11)17)7-18-19-15(20)9-4-5-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,19,20)/b18-7+ |
Clé InChI |
WFEICUTYOGADAP-CNHKJKLMSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)


![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

